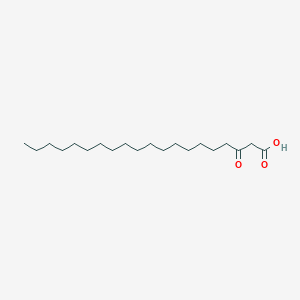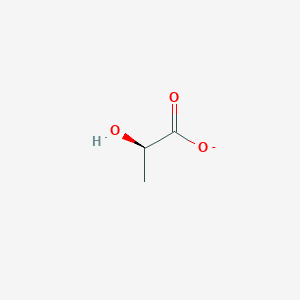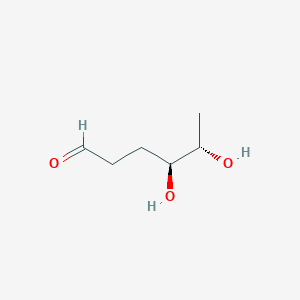
3-Oxoicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxoicosanoic acid is a long-chain fatty acid that is icosanoic acid in which the hydrogens at the beta-position are replaced by an oxo group. It is a 3-oxo monocarboxylic acid and a long-chain fatty acid. It derives from an icosanoic acid.
Applications De Recherche Scientifique
Metabolic Engineering and Bio-Production
3-Oxoicosanoic acid and its related compounds play a crucial role in metabolic engineering, particularly in the production of valuable chemicals. For example, 3-hydroxypropanoic acid (3-HP), a related compound, is extensively used in industrial production, including acrylic acid derivatives and bioplastics. Advanced techniques in metabolic engineering, such as introducing heterologous pathways and optimizing fermentation conditions, have been developed to enhance the bio-production of 3-HP and similar compounds (Jers et al., 2019).
Environmental Chemistry
In atmospheric studies, related carboxylic acids, such as oxalic acid, have been identified as significant components, especially in non-urban and marine atmospheres. These compounds contribute to our understanding of atmospheric chemistry and environmental impacts (Martinelango et al., 2007).
Medical Research and Analysis
3-Oxoicosanoic acid derivatives are relevant in medical research, especially in studying metabolic disorders. For instance, the analysis of 3-oxopentanoic acid in human plasma helps in understanding and treating conditions like glucose transporter type I deficiency (G1D) syndrome (Kallem et al., 2021).
Material Science
These acids also find applications in material science, particularly in the study and synthesis of biopolymers. For example, poly(3-hydroxyalkanoates) (PHAs) synthesized from fatty acids are significant in developing biodegradable plastics. This research helps create materials with a lower environmental impact (Ballistreri et al., 2001).
Biodegradation Studies
Understanding the biodegradation of compounds like 3-oxoicosanoic acid is crucial in environmental sciences. Studies on microbial degradation pathways provide insights into the natural breakdown of these compounds, which is essential for assessing environmental risks and remediation strategies (Wang et al., 2005).
Propriétés
Nom du produit |
3-Oxoicosanoic acid |
|---|---|
Formule moléculaire |
C20H38O3 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
3-oxoicosanoic acid |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h2-18H2,1H3,(H,22,23) |
Clé InChI |
MZPZMTFDSVTILM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)

